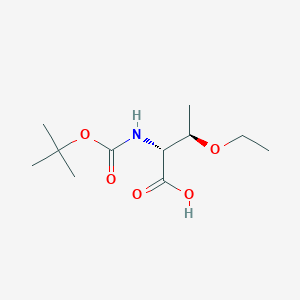
Boc-allo-O-ethyl-D-Thr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-allo-O-ethyl-D-Thr: is a compound that belongs to the class of Boc-protected amino acids. The term “Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This compound is specifically a derivative of D-threonine, an amino acid, where the hydroxyl group is ethylated, and the amino group is protected by the Boc group. The systematic name for this compound is Boc-(2R,3R)-2-amino-3-ethoxybutanoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-allo-O-ethyl-D-Thr typically involves the protection of the amino group of D-threonine with the Boc group, followed by the ethylation of the hydroxyl group. The general steps are as follows:
Protection of the Amino Group: The amino group of D-threonine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Ethylation of the Hydroxyl Group: The hydroxyl group of the protected amino acid is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection and ethylation steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-allo-O-ethyl-D-Thr can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, and the amino group can participate in various substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of free amines after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-allo-O-ethyl-D-Thr is used as a building block in the synthesis of peptides and other complex organic molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .
Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of Boc-allo-O-ethyl-D-Thr primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis .
Vergleich Mit ähnlichen Verbindungen
Boc-D-Thr: Similar to Boc-allo-O-ethyl-D-Thr but without the ethylation of the hydroxyl group.
Boc-L-Thr: The L-isomer of Boc-D-Thr, differing in the stereochemistry of the amino acid.
Boc-allo-O-methyl-D-Thr: Similar to this compound but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the ethylation of the hydroxyl group, which imparts different chemical properties and reactivity compared to its non-ethylated counterparts. This modification can influence the compound’s behavior in synthetic and biological applications, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2R,3R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
InChI-Schlüssel |
IWSAURYTXKUSGI-HTQZYQBOSA-N |
Isomerische SMILES |
CCO[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


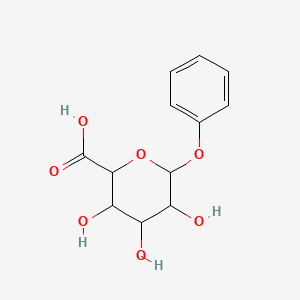
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B13397994.png)


![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
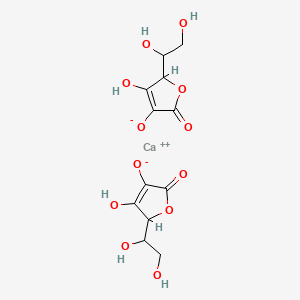
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)

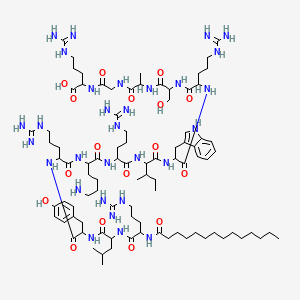
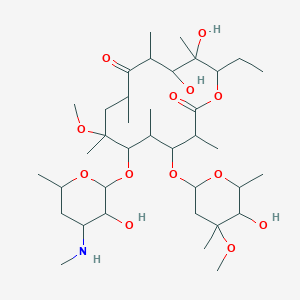
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
